molecular formula C8H2Cl3N3O2 B8465816 2,3,6-Trichloro-7-nitroquinoxaline CAS No. 121830-25-9

2,3,6-Trichloro-7-nitroquinoxaline

Cat. No.: B8465816
CAS No.: 121830-25-9
M. Wt: 278.5 g/mol
InChI Key: PIJKVNVZLPYVSZ-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-7-nitroquinoxaline (CAS 121830-25-9) is a multifunctional nitro-substituted heterocyclic compound of significant interest in medicinal and organic chemistry. This compound serves as a versatile synthetic building block. Its structure, featuring reactive chloro and nitro groups, makes it a valuable precursor for the development of various quinoxaline derivatives, which are a class of nitrogen-containing heterocycles known for their diverse pharmacological properties . Research has identified a closely related analog, 2,3,7-trichloro-5-nitroquinoxaline (TNQX), as a highly potent and selective inhibitor of human telomerase, with 50% inhibition achieved at approximately 1.4 µM . Telomerase activity is crucial for the proliferation of most cancer cells, making its inhibition a promising strategy for anticancer drug development . Furthermore, various quinoxaline-dione derivatives, which can be synthesized from scaffolds like this, are widely used in neuroscience research as antagonists for ionotropic glutamate receptors (such as AMPA and kainate receptors), aiding in the study of neurodegenerative disorders, epilepsy, and pain pathways . With a molecular formula of C₈H₂Cl₃N₃O₂ and a molecular weight of 278.48 g/mol, it is supplied with a purity of ≥98% . This product is intended for research and further manufacturing applications only and is not for direct human use.

Properties

CAS No.

121830-25-9

Molecular Formula

C8H2Cl3N3O2

Molecular Weight

278.5 g/mol

IUPAC Name

2,3,6-trichloro-7-nitroquinoxaline

InChI

InChI=1S/C8H2Cl3N3O2/c9-3-1-4-5(2-6(3)14(15)16)13-8(11)7(10)12-4/h1-2H

InChI Key

PIJKVNVZLPYVSZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=C(C(=N2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 2,3,6-Trichloro-7-nitroquinoxaline include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound Cl (2,3,6), NO₂ (7) C₈H₃Cl₃N₃O₂ 279.49 (calc.) Three Cl groups; strong EWG effects
6-Chloro-7-nitroquinoxaline Cl (6), NO₂ (7) C₈H₄ClN₃O₂ 209.59 Single Cl; intermediate reactivity
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) CN (6), NO₂ (7), dione (2,3) C₉H₄N₄O₄ 232.16 Cyano and dione groups; AMPA antagonist
NBQX disodium salt SO₃Na (7), dioxo (2,3), NO₂ (6) C₁₂H₆N₄Na₂O₆S 380.24 Sulfonamide; AMPA/kainate antagonist

Notes:

  • Electron-Withdrawing Groups (EWGs) : The nitro group at position 7 is conserved across analogs, enhancing electrophilicity. Chlorine substituents increase lipophilicity (logP ~1.42 for NBQX vs. higher for trichloro derivatives) .
  • Functional Diversity: CNQX and NBQX feature cyano and sulfonamide groups, respectively, which are critical for receptor binding .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP TPSA (Ų) Melting Point (°C)
This compound 279.49 ~2.1* 90.9 Not reported
6-Chloro-7-nitroquinoxaline 209.59 ~1.8 78.9 Not reported
CNQX 232.16 1.42 172.2 >300
NBQX disodium salt 380.24 -1.5† 172.2 >250 (decomposes)

*Estimated using ClogP; †Highly polar due to sulfonamide and sodium.

Preparation Methods

Nitration of Trichlorobenzene Derivatives

The process involves nitrating 1,2,3-trichlorobenzene at 45–55°C in a sulfuric acid medium, yielding 2,3,4-trichloronitrobenzene. Subsequent ammonolysis at 120–150°C replaces the para-chloro group with an amino group, forming 2,3-dichloro-6-nitroaniline with 97–98% purity.

Table 2: Nitration and Ammonolysis Conditions

ParameterValue/Description
Nitration Acid SystemH₂SO₄ (98%) + HNO₃ (95%)
Nitration Temperature45–55°C
DVS (Dehydration Value)3.2–3.9
Ammonolysis SolventChlorobenzene
Ammonolysis Temperature120–150°C
Yield98.9%
Purity (HPLC)97.4%

The regioselectivity of nitration is influenced by the electron-withdrawing effect of chlorine substituents, directing the nitro group to the meta position relative to existing chlorines. This selectivity is critical for achieving the desired substitution pattern in 2,3,6-trichloro-7-nitroquinoxaline.

Synthetic Route Proposal for this compound

Combining insights from both patents, a plausible synthesis involves:

  • One-Pot Dichloroquinoxaline Synthesis : Generate 2,3-dichloroquinoxaline via the method in.

  • Nitration at Position 7 : Adapt the nitration conditions from to introduce a nitro group at the 7-position.

  • Third Chlorination at Position 6 : Employ a directed chlorination (e.g., using Cl₂/FeCl₃) to add the final chlorine at the 6-position.

Challenges and Considerations

  • Regioselectivity : Ensuring the nitro group directs subsequent chlorination to position 6 requires careful control of electronic and steric factors.

  • Compatibility : The stability of the quinoxaline ring under nitration conditions (strong acids, elevated temperatures) must be verified.

  • Purification : Chromatography or recrystallization may be needed after each step to isolate intermediates.

Comparative Analysis of Methodologies

Table 3: Comparison of Key Synthetic Approaches

FeatureOne-Pot DichloroquinoxalineNitration of Trichlorobenzene
Starting Materialo-Phenylenediamine + oxalic acid1,2,3-Trichlorobenzene
Key ReactionCyclocondensation + chlorinationNitration + ammonolysis
CatalystSilica gel/methanesulfonic acidH₂SO₄
Temperature Range110°C45–150°C
Yield92%98.9%
Environmental ImpactLow (recyclable solvent)Moderate (acid waste)

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
    Reference safety data sheets (SDS) for nitroaromatics for emergency procedures .

Which computational tools predict the collision cross-section (CCS) and non-covalent interactions of this compound?

Q. Advanced

  • Molecular dynamics (MD) : Simulate gas-phase ion mobility (e.g., using MOBCAL).
  • Density functional theory (DFT) : Calculate electrostatic potentials to identify reactive sites.
  • PubChem data : Compare experimental CCS values (e.g., for CID 50987759 analogs) to validate predictions .

How can researchers differentiate between regioisomers in chloro-nitroquinoxaline derivatives using spectroscopic methods?

Q. Basic

  • ¹H NMR : Analyze splitting patterns; deshielded protons near NO₂ groups show distinct shifts.
  • IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretches (~750 cm⁻¹).
  • XRD : Resolve spatial arrangement of substituents unambiguously .

What are the challenges in scaling up the synthesis of this compound for bulk research applications?

Q. Advanced

  • Exothermic reactions : Implement temperature-controlled reactors to manage heat during nitration.
  • Purification : Transition from column chromatography to fractional crystallization for cost efficiency.
  • Byproduct control : Optimize stoichiometry and reaction time to minimize polychlorinated byproducts .

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